Linker Length and Polymerase Incorporation
The 11-carbon linker in FAM-11-dCTP is structurally optimized for efficient incorporation by DNA polymerases, a claim supported by its designation as 'optimal' for this purpose in vendor technical documentation [1]. In contrast, analogs with shorter linkers (e.g., 5-atom linkers) are known to exhibit reduced substrate properties due to steric hindrance . A study on Cy5-dCTP analogs demonstrated that a longer linker length between the base and fluorophore correlates with higher incorporation efficiency on GC-rich DNA templates, highlighting the functional advantage of this structural feature [2].
| Evidence Dimension | Linker Arm Length |
|---|---|
| Target Compound Data | 11 carbon atoms |
| Comparator Or Baseline | ≤8-atom linkers (e.g., Fluorescein-12-dCTP with a 4-atom linker) |
| Quantified Difference | Class-level: Longer linkers (e.g., 11-atom) are associated with higher incorporation efficiency on GC-rich templates compared to shorter linkers [2]. |
| Conditions | Inference from studies on Cy5-dCTP analogs in PCR with Taq polymerase [2]; vendor claim of 'optimal' linker length for enzymatic incorporation [1]. |
Why This Matters
A longer, optimized linker minimizes steric hindrance with the polymerase active site, which is critical for achieving high labeling density and uniform signal in applications like FISH and microarray analysis.
- [1] Lumiprobe. (2026). FAM-11-dCTP, 6-isomer Technical Datasheet. Product Code: 2713. View Source
- [2] Shershov, V. E., et al. (2025). Substrate Behavior of Dissimilar Cy5-Deoxypyrimidine Nucleotides in PCR with DNA Templates of Different GC Compositions. Molecular Biology, 59, 116–122. View Source
